2-(4-Aminophenyl)succinic acid

Descripción general

Descripción

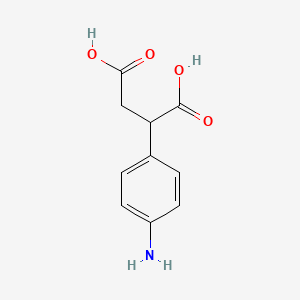

2-(4-Aminophenyl)succinic acid is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of an aminophenyl group attached to a succinic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)succinic acid typically involves the reaction of 4-nitrophenylsuccinic acid with reducing agents to convert the nitro group to an amino group. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the amino group may be converted to a nitro group or other oxidized forms.

Reduction: The compound can be reduced further to form derivatives with different functional groups.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Major Products Formed:

Oxidation: 4-Nitrophenylsuccinic acid.

Reduction: Various amino derivatives.

Substitution: Acylated or alkylated derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of 4-aminophenyl compounds exhibit significant anticancer properties. For instance, studies have shown that 2-(4-aminophenyl)succinic acid can act as a precursor for synthesizing compounds with enhanced anticancer activity. The compound's structure allows it to interact effectively with biological targets involved in cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics. The mechanism of action involves disrupting bacterial cell wall synthesis, which is crucial for bacterial survival .

Cosmetic Formulations

Skin Care Products

this compound is utilized in cosmetic formulations due to its skin-beneficial properties. It acts as a moisturizing agent and has been incorporated into creams and lotions aimed at improving skin hydration and texture. Its ability to enhance the stability of emulsions makes it a valuable ingredient in cosmetic chemistry .

Formulation Studies

A study employing the Box-Behnken design for optimizing cosmetic formulations demonstrated that incorporating this compound significantly improved the sensory attributes of creams, such as consistency and greasiness . This highlights its role not just as an active ingredient but also as a formulation enhancer.

Polymer Science

Biodegradable Polymers

this compound serves as a monomer for synthesizing biodegradable polymers. These polymers are gaining attention due to their environmental benefits compared to traditional petroleum-based plastics. The compound can be polymerized to form polybutylene succinate, which is used in various applications from packaging to biomedical devices .

Case Study: Biopolymer Production

A recent study focused on producing succinic acid from renewable biomass sources demonstrated that the incorporation of this compound into polymer matrices could enhance mechanical properties while maintaining biodegradability . This is particularly relevant in the context of sustainable materials development.

Biochemical Applications

Enzyme Inhibition Studies

The compound has been explored for its potential as an enzyme inhibitor, particularly against enzymes involved in metabolic pathways related to cancer and infectious diseases. Its structural similarity to natural substrates allows it to compete effectively with these substrates, thereby inhibiting enzyme activity .

Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis, inhibits cell proliferation |

| Antimicrobial agents | Disrupts bacterial cell wall synthesis | |

| Cosmetic Formulations | Skin care products | Enhances moisture retention and emulsion stability |

| Polymer Science | Biodegradable polymers | Forms polybutylene succinate |

| Biochemical Applications | Enzyme inhibitors | Competes with natural substrates |

Mecanismo De Acción

The mechanism of action of 2-(4-Aminophenyl)succinic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in electrostatic interactions with biological molecules, influencing their function. The succinic acid moiety can interact with enzymes and other proteins, potentially modulating their activity.

Comparación Con Compuestos Similares

4-Aminobenzoic acid: Similar structure but lacks the succinic acid moiety.

2-Aminophenylsuccinic acid: Similar structure but with the amino group in a different position.

4-Nitrophenylsuccinic acid: Precursor in the synthesis of 2-(4-Aminophenyl)succinic acid.

Uniqueness: this compound is unique due to the presence of both an aminophenyl group and a succinic acid moiety, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Actividad Biológica

2-(4-Aminophenyl)succinic acid, a compound characterized by its unique structure combining an aminophenyl group with a succinic acid moiety, has garnered attention in various fields of biological research. This article delves into its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The amino group facilitates hydrogen bonding and electrostatic interactions, while the succinic acid component can modulate enzyme activity. These interactions may influence cellular processes, making this compound a candidate for drug development.

Antitumor Activity

Research has indicated that derivatives of this compound exhibit significant antitumor properties . A study highlighted the compound's effectiveness against human breast carcinoma cell lines, demonstrating the potential for selective cytotoxicity. The mechanism involves metabolic activation through cytochrome P450 enzymes, leading to the formation of active metabolites that exert cytotoxic effects on cancer cells .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| ZR-75-1 | 1.5 | Significant growth inhibition |

| T47D | 2.0 | Cytotoxic effects observed |

| MCF-7 | 1.8 | Induction of apoptosis |

Antioxidant Properties

The compound also exhibits antioxidant activity , which is crucial in mitigating oxidative stress-related damage in cells. Studies have shown that it can scavenge free radicals effectively, suggesting a protective role in various biological systems .

| Test System | Activity |

|---|---|

| DPPH Scavenging | 75% inhibition at 100 µM |

| Nitric Oxide Scavenging | 65% inhibition at 100 µM |

Case Studies

- Preclinical Evaluation : In a preclinical study, the compound was evaluated for its antitumor efficacy in vivo using xenograft models. Results showed significant tumor growth retardation in treated groups compared to controls, indicating its potential as an effective therapeutic agent .

- Molecular Docking Studies : Molecular docking experiments revealed that this compound binds effectively to key proteins involved in cancer progression. This binding affinity suggests that it could serve as a lead compound for further drug development targeting specific cancer pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Aminobenzoic Acid | Lacks succinic moiety | Limited antitumor activity |

| 2-Aminophenylsuccinic Acid | Amino group in different position | Moderate cytotoxicity |

| 4-Nitrophenylsuccinic Acid | Precursor with nitro group | Enhanced reactivity but less selectivity |

Q & A

Q. Basic: What computational strategies are recommended for predicting the molecular properties and bioactivity of 2-(4-Aminophenyl)succinic acid derivatives?

Answer:

To predict molecular properties (e.g., LogP, PSA, hydrogen bonding) and bioactivity, use in silico tools like Molinspiration Cheminformatics and Osiris Property Explorer . These tools evaluate parameters such as drug-likeness, bioavailability, and toxicity. For example, substituted succinic acids (e.g., 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid) were compared to anti-inflammatory drugs using these methods, revealing superior bioactivity as nuclear receptor ligands and enzyme inhibitors . Begin by generating 3D structures with software like ChemBioDraw Ultra , followed by systematic comparisons with known bioactive analogs.

Q. Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Answer:

Essential techniques include:

- UPLC fingerprinting : Identifies characteristic peaks and distinguishes structural analogs (e.g., 2-(benzoyl)-3-[(4-hydroxy-3-methoxybenzyl)oxy]succinic acid in plant extracts) .

- Mass spectrometry (MS) : Provides exact molecular weights (e.g., 228.01900 g/mol for 2-(2-chlorophenyl)succinic acid) and fragmentation patterns to confirm substituent positions .

- Hydrogen/deuterium exchange NMR : Resolves hydrogen bonding and rotational flexibility of the succinic acid backbone .

Q. Advanced: How can researchers optimize synthetic yields of this compound using experimental design?

Answer:

Apply statistical design of experiments (DoE) :

- Plackett-Burman design : Screens critical variables (e.g., pH, temperature, substrate concentration) to identify yield-limiting factors .

- Central Composite Design (CCD) : Optimizes interactions between key parameters (e.g., molar ratios of reactants) for maximum yield .

For example, these methods increased succinic acid production in microbial fermentations by 30–50% .

Q. Advanced: How should discrepancies between computational bioactivity predictions and experimental results be resolved?

Answer:

Discrepancies often arise from oversimplified in silico models. Mitigate this by:

Validating computational predictions with in vitro assays (e.g., enzyme inhibition or receptor binding studies) .

Adjusting force fields in molecular dynamics simulations to account for solvent effects or protonation states.

Cross-referencing toxicity data from tools like Osiris Property Explorer with experimental cytotoxicity assays .

For instance, 2-(3,5-di-tert-butyl-4-hydroxybenzylidene)succinic acid showed better predicted bioactivity than darbufelone but required experimental validation to confirm low toxicity .

Q. Advanced: What strategies are effective for analyzing the stability and degradation pathways of this compound under varying conditions?

Answer:

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then monitor degradation via HPLC-MS to identify breakdown products .

- pH-dependent stability assays : Test solubility and decomposition in buffers (pH 1–13) to simulate gastrointestinal or environmental conditions .

- Density Functional Theory (DFT) : Predict degradation hotspots (e.g., hydrolyzable amide bonds) by calculating bond dissociation energies .

Q. Basic: How can researchers evaluate the bioactivity of this compound derivatives in plant growth regulation?

Answer:

- Phytohormone mimicry assays : Test auxin-like activity using Arabidopsis root elongation or Lavandula angustifolia shoot propagation models .

- Structure-activity relationship (SAR) studies : Modify the phenyl ring substituents (e.g., adding quinolin-4-ylthio groups) and compare growth-promoting effects .

- Metabolite profiling : Track succinic acid incorporation into the citric acid cycle using 13C-labeled isotopes .

Q. Advanced: How do substituent positions on the phenyl ring influence the physicochemical properties of this compound?

Answer:

- Electron-withdrawing groups (e.g., -Cl at the ortho position) increase LogP (e.g., 1.98290 for 2-(2-chlorophenyl)succinic acid) and reduce solubility .

- Hydroxyl groups at the para position enhance hydrogen bonding (PSA = 74.6 Ų) but may increase susceptibility to oxidation .

- Steric effects : Bulky substituents (e.g., tert-butyl) improve metabolic stability but may hinder enzyme binding .

Q. Basic: What databases or tools provide reliable physicochemical and spectral data for this compound?

Answer:

- CC-DPS : Offers quantum chemistry-based predictions for >2,100 properties, including thermodynamic and kinetic parameters .

- NIST Chemistry WebBook : Provides experimental spectra (e.g., IR, MS) and thermochemical data .

- PubChem : Validates molecular weights and structural analogs (e.g., 2-(4-hydroxyphenyl)acetic acid) .

Q. Advanced: What methodologies are recommended for synthesizing novel this compound derivatives with enhanced bioactivity?

Answer:

- Schlenk techniques : For air-sensitive reactions involving aminophenyl groups .

- Microwave-assisted synthesis : Reduces reaction times for succinic acid esterification or amidation .

- High-throughput screening : Automates the synthesis of substituent libraries (e.g., benzothiazole or morpholinone derivatives) for rapid bioactivity testing .

Q. Advanced: How can researchers address batch-to-batch variability in the synthesis of this compound?

Answer:

- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .

- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) like enantiomeric purity and optimize synthetic parameters using DoE .

- Stability-indicating assays : Validate HPLC methods to detect impurities at <0.1% levels .

Propiedades

IUPAC Name |

2-(4-aminophenyl)butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHXTNAFUFBEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341264 | |

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22511-21-3 | |

| Record name | 2-(4-aminophenyl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.